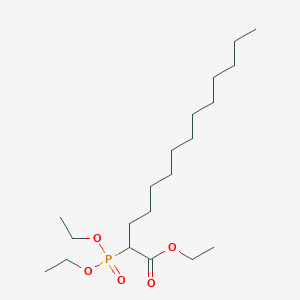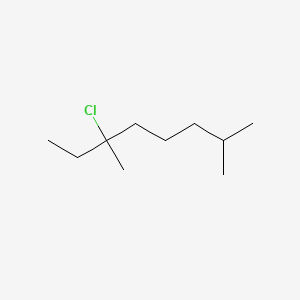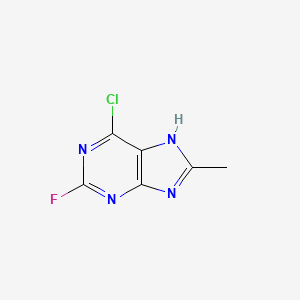
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H4Cl2F3N. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of chloro, chloromethyl, and trifluoromethyl groups in the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-(trifluoromethyl)pyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve heating the reactants to a temperature range of 60-80°C to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The chloro and chloromethyl groups in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups replacing the chloro or chloromethyl groups.
Oxidation: Oxidized derivatives such as pyridine oxides.
Reduction: Reduced products such as amines or other hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. The presence of electronegative groups like chloro and trifluoromethyl enhances its binding affinity to target molecules, making it a potent modulator of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and biological applications. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development.
Eigenschaften
CAS-Nummer |
1196157-25-1 |
|---|---|
Molekularformel |
C7H4Cl2F3N |
Molekulargewicht |
230.01 g/mol |
IUPAC-Name |
4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2 |
InChI-Schlüssel |
PGAMXRYSSQPTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

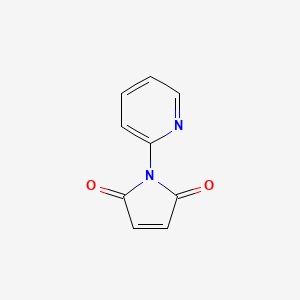
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
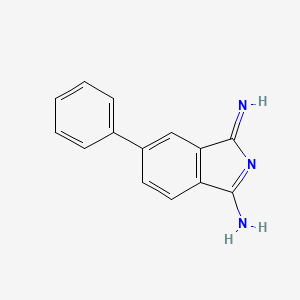
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

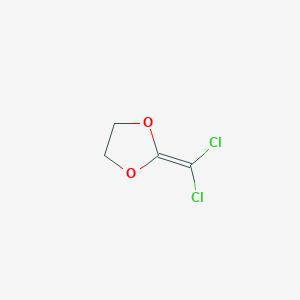
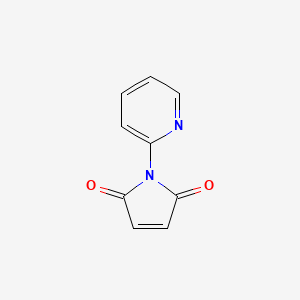
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
